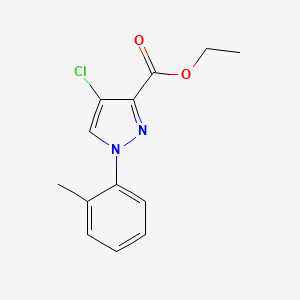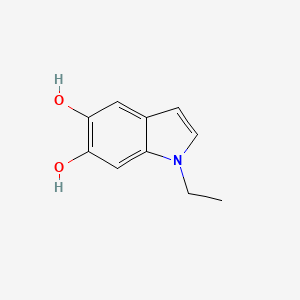
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry. This compound is part of the larger class of isoquinoline alkaloids, which are known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly notable for its presence in various natural and synthetic compounds that exhibit a wide range of pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in the formation of carbon-carbon bonds and utilizes organoboron reagents under mild and functional group-tolerant conditions . The general procedure involves the reaction of a tetrahydroisoquinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced species.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while reduction can produce boranes .
科学研究应用
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound acts as a nucleophile, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . In biological systems, its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to its observed pharmacological effects .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: This compound shares the same core structure but lacks the boronic acid group.
Isoquinoline: A simpler analog without the tetrahydro modification.
Boronic Acid Derivatives: Other boronic acid compounds with different substituents on the aromatic ring
Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid hydrochloride is unique due to its combination of the tetrahydroisoquinoline scaffold and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
属性
分子式 |
C9H13BClNO2 |
|---|---|
分子量 |
213.47 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c12-10(13)9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11-13H,3-4,6H2;1H |
InChI 键 |
DMYPJUKSUTXSGY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(CCNC2)C=C1)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)
![(1R,2S,4S,5S)-BicyClo[3.1.0]hexane-1-methanol, 4-[2-iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)-, dihydrogen phosphate (ester), tetraammonium salt](/img/structure/B12941063.png)






